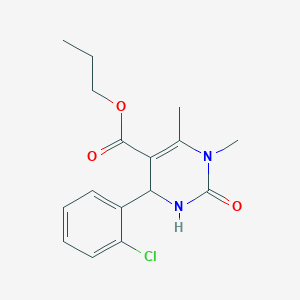

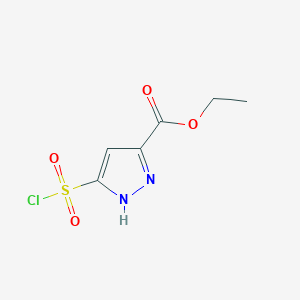

![molecular formula C6H5ClN4 B2776889 6-Chloroimidazo[1,2-a]pyrazin-8-amine CAS No. 1780558-43-1](/img/structure/B2776889.png)

6-Chloroimidazo[1,2-a]pyrazin-8-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloroimidazo[1,2-a]pyrazin-8-amine is a chemical compound with the CAS Number: 1780558-43-1 . It has a molecular weight of 168.59 and is typically in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5ClN4/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H, (H2,8,10) . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Synthesis Techniques and Kinase Inhibition

- Convergent and Streamlined Synthesis : A convergent and streamlined synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives, possessing VEGFR-2 kinase inhibitory activity, was achieved. This synthesis utilizes a synthetic strategy based on an SNAr reaction of 6-chloroimidazo[1,2-b]pyridazine, demonstrating the compound's potential in medicinal chemistry (Ishimoto et al., 2013).

Antimicrobial Applications

- Antimicrobial Activity of Derivatives : Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives synthesized via green chemistry approaches exhibited promising antimicrobial activity. This suggests the compound’s utility in developing new antimicrobials (Jyothi & Madhavi, 2019).

Protein Tyrosine Kinase Inhibition

- Brk/PTK6 Inhibitors : Substituted imidazo[1,2-a]pyrazin-8-amines were discovered as novel inhibitors of the breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6), providing insights into the exploration of Brk as an oncology target (Zeng et al., 2011).

Multicomponent Reactions for Kinase Inhibitors

- Groebke Multicomponent Reaction : Utilizing an isocyanide-based multicomponent reaction followed by nucleophilic aromatic substitution, 3,8-diaminoimidazo[1,2-a]pyrazines were synthesized. These compounds showed potential as kinase inhibitors, highlighting the versatility of imidazo[1,2-a]pyrazine scaffolds (Guasconi et al., 2011).

Biological Activity and Enzyme Inhibition

- Acetylcholinesterase Inhibitors : Pyrazino[1,2-a]indoles fused with various heterocycles, synthesized via domino reactions, exhibited significant inhibitory activity against acetylcholinesterase (AChE). This underscores the chemical's potential in addressing diseases associated with AChE malfunction (Ashram et al., 2021).

Mecanismo De Acción

Target of Action

The primary targets of 6-Chloroimidazo[1,2-a]pyrazin-8-amine are currently unknown. This compound belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structural class, it may be involved in the modulation of various biochemical pathways associated with imidazopyrazines

Propiedades

IUPAC Name |

6-chloroimidazo[1,2-a]pyrazin-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATNSZUNDBIBNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C(C2=N1)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(4-{[(3-bromophenyl)sulfonyl]amino}phenoxy)benzenecarboxylate](/img/structure/B2776806.png)

![5-benzyl-3-oxo-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2776812.png)

![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2776814.png)

![6-(3-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2776816.png)

![{1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride](/img/structure/B2776817.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2776820.png)

![2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride](/img/structure/B2776821.png)

![4-[butyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2776823.png)